1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea
Description
1-(1-Methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea is a urea-linked heterocyclic compound featuring a 1-methylindole moiety and a 3-methylpyridine group. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties. This compound’s structure combines the aromatic indole ring, known for its role in receptor binding, with a pyridine group that may enhance solubility and metabolic stability. Below, we compare this compound with structurally and functionally related analogs.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-6-5-9-17-15(11)19-16(21)18-13-10-20(2)14-8-4-3-7-12(13)14/h3-10H,1-2H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLKZSIUDWEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 3-methyl-2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced urea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the urea moiety, forming new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, DMF), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to each reaction type.
Scientific Research Applications
Anticancer Activity
Research has indicated that 1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea exhibits significant anticancer properties. In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that A-443654 showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Methicillin | 20 |
| Escherichia coli | 30 | Ciprofloxacin | 15 |
Absorption and Distribution
Studies indicate that A-443654 is well absorbed when administered orally, with peak plasma concentrations achieved within a few hours. Its distribution is extensive, with significant binding to plasma proteins.
Toxicity Profile
Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity in vivo.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
- Urea vs.
- Substituent Effects : Pyridine groups (as in the target compound) enhance solubility, while halogenated aryl groups (e.g., ) may improve binding but require optimization for pharmacokinetics .
- Biological Activity : Urea-linked indoles are underexplored in anticancer contexts compared to maleimides or bis-indole alkaloids but show promise in antimicrobial and kinase inhibition studies .
Biological Activity
1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methyl-2-aminopyridine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or dimethylformamide. The resulting intermediate is then treated with an isocyanate to yield the final urea compound.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various molecular targets. The indole and pyridine moieties facilitate hydrogen bonding and π-π stacking interactions with protein active sites, potentially modulating their activity. This interaction can influence several biochemical pathways, leading to various pharmacological effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those derived from breast cancer. For instance, compounds structurally related to this urea have demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating effective growth inhibition .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Its structural similarity to known kinase inhibitors suggests that it may act on specific kinases involved in cancer progression. For example, related compounds have shown inhibition of Aurora-A kinase and other serine/threonine kinases, which are crucial in cell cycle regulation and mitotic progression .
Case Studies
Several studies provide insights into the biological activity of this compound:
- Antitumor Activity : A study assessed the effects of related compounds on MDA-MB-231 cells, finding that they caused significant reductions in viable cell numbers and induced cell cycle arrest at the G0/G1 phase .
- Kinase Inhibition : Another investigation highlighted the potential of similar indole-pyridine derivatives in inhibiting Polo-like kinase 4 (PLK4), a key regulator of mitotic progression, suggesting that this compound may share similar inhibitory properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Similarity | Notable Biological Activity |
|---|---|---|
| 1-(1H-indol-3-yl)-3-(2-pyridyl)urea | Indole and pyridine moieties | Moderate anticancer activity |
| 1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea | Methyl group at different position | Enhanced enzyme inhibition |
| 1-(1H-indol-3-yl)-3-(3-chloropyridin-2-yl)urea | Chlorine substitution | Potent cytotoxicity in vitro |
The unique positioning of the methyl group on the pyridine ring in this compound influences its electronic properties and may enhance its biological activities compared to its analogs .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, and how can structural purity be confirmed?
Methodological Answer: The synthesis typically involves coupling an indole-containing amine with a pyridine-substituted isocyanate or carbamate. For example, analogous urea derivatives (e.g., 1-aryl-3-heteroaryl ureas) are synthesized using bis(trichloromethyl) carbonate (BTC) as a coupling agent in dichloromethane (DCM) with triethylamine (TEA) as a base . Reaction progress is monitored via TLC, and purification is achieved via silica gel chromatography (e.g., CH₂Cl₂/MeOH = 60:1). Structural confirmation requires:
Q. What preliminary biological screening approaches are recommended for assessing the compound’s activity?
Methodological Answer: Initial screens should focus on kinase inhibition (e.g., PKCβ, given structural similarities to Enzastaurin, a bisindolylmaleimide PKC inhibitor) . Protocols include:
- In vitro kinase assays : Measure IC₅₀ values using recombinant PKC isoforms and ATP-coupled assays .
- Cellular cytotoxicity assays : Test against cancer cell lines (e.g., HCT-116, MCF-7) using MTT or resazurin-based viability assays .
- Selectivity profiling : Compare activity against related kinases (e.g., PKCα, PKCγ) to identify isoform specificity .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields of this compound?
Methodological Answer: Low yields (e.g., <50%) in urea formation may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent selection : Replace DCM with polar aprotic solvents (e.g., THF) to improve solubility of intermediates .
- Coupling agent alternatives : Test carbonyldiimidazole (CDI) or DCC/DMAP instead of BTC to enhance reactivity .
- Temperature control : Perform reactions under reflux (40–50°C) to accelerate coupling while minimizing decomposition .
- Purification refinement : Use gradient elution in chromatography (e.g., 5–10% MeOH in DCM) to resolve closely eluting impurities .
Q. How should contradictory data in biological activity (e.g., high in vitro potency vs. low cellular efficacy) be analyzed?
Methodological Answer: Discrepancies may stem from poor cellular permeability or metabolic instability. Follow these steps:
- LogP determination : Measure octanol-water partitioning (e.g., via HPLC) to assess membrane penetration. Target LogP 2–4 for optimal permeability .
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .
- Proteolytic stability : Test resistance to hydrolysis in serum-containing media (e.g., 10% FBS at 37°C for 24h) .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to enhance stability .
Q. What computational methods are suitable for predicting binding modes with kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PKCβ (PDB: 2I0E). Focus on the urea’s hydrogen bonding with hinge region residues (e.g., Glu428) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC₅₀ values .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer: Crystallization of urea derivatives often requires:
- Solvent screening : Test mixed-solvent systems (e.g., DMSO/water, ethanol/hexane) .
- Temperature gradients : Use slow cooling from 60°C to 4°C to promote nucleation .
- Additive screening : Introduce small molecules (e.g., glycerol, PEG 400) to improve crystal lattice formation .
- Data collection : Resolve structures at <1.8 Å resolution using synchrotron radiation (e.g., λ = 0.978 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
